molecular formula C2H4O2SSe B12633030 1lambda~6~,3-Thiaselenetane-1,1-dione CAS No. 918905-24-5

1lambda~6~,3-Thiaselenetane-1,1-dione

Cat. No.: B12633030
CAS No.: 918905-24-5
M. Wt: 171.09 g/mol
InChI Key: YYQJPHLUYZHJEK-UHFFFAOYSA-N
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Description

1lambda~6~,3-Thiaselenetane-1,1-dione is a heterocyclic compound containing both sulfur and selenium atoms

Preparation Methods

The synthesis of 1lambda6,3-Thiaselenetane-1,1-dione typically involves the reaction of selenium dichloride with divinyl sulfide at low temperatures (around -50°C) in chloroform. This reaction initially forms a six-membered heterocycle, which then undergoes rearrangement at room temperature to yield the five-membered 1lambda6,3-Thiaselenetane-1,1-dione .

Chemical Reactions Analysis

1lambda~6~,3-Thiaselenetane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into selenides or thiols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the heterocyclic ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1lambda~6~,3-Thiaselenetane-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1lambda6,3-Thiaselenetane-1,1-dione involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit certain enzymes by forming covalent bonds with their active sites, thereby altering their activity. Additionally, its antioxidant properties allow it to scavenge free radicals and reduce oxidative stress in biological systems .

Comparison with Similar Compounds

1lambda~6~,3-Thiaselenetane-1,1-dione can be compared with other similar compounds, such as:

The uniqueness of 1lambda6,3-Thiaselenetane-1,1-dione lies in its specific ring structure and the presence of both sulfur and selenium atoms, which confer unique chemical and biological properties.

Properties

CAS No.

918905-24-5

Molecular Formula

C2H4O2SSe

Molecular Weight

171.09 g/mol

IUPAC Name

1,3-thiaselenetane 1,1-dioxide

InChI

InChI=1S/C2H4O2SSe/c3-5(4)1-6-2-5/h1-2H2

InChI Key

YYQJPHLUYZHJEK-UHFFFAOYSA-N

Canonical SMILES

C1S(=O)(=O)C[Se]1

Origin of Product

United States

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